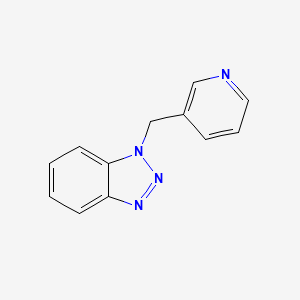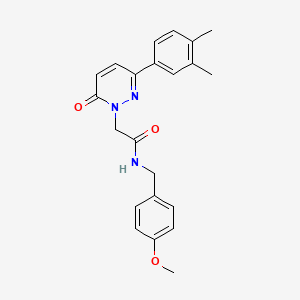
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is not fully understood. However, studies have shown that the compound acts on the dopamine and glutamate systems in the brain. The compound has been shown to increase dopamine release in the nucleus accumbens, which is a key area of the brain involved in reward and addiction. The compound has also been shown to modulate glutamate release in the prefrontal cortex, which is a key area of the brain involved in decision-making and impulse control.
Biochemical and Physiological Effects:
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate has been shown to have several biochemical and physiological effects. The compound has been shown to increase dopamine release in the nucleus accumbens, which is a key area of the brain involved in reward and addiction. The compound has also been shown to modulate glutamate release in the prefrontal cortex, which is a key area of the brain involved in decision-making and impulse control. In addition, the compound has been shown to reduce drug-seeking behavior in rats and mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate in lab experiments is its potential therapeutic applications. The compound has been shown to reduce drug-seeking behavior in rats and mice, which makes it a potential candidate for the treatment of addiction. The compound has also been studied for its potential as an antidepressant and anxiolytic. However, one of the limitations of using the compound in lab experiments is its limited availability. The compound is not commercially available and must be synthesized using a specific method.
Orientations Futures
There are several future directions for research on Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate. One area of research is in the treatment of addiction. Studies have shown that the compound can reduce drug-seeking behavior in rats and mice, which makes it a potential candidate for the treatment of addiction. Another area of research is in the treatment of depression and anxiety. The compound has been studied for its potential as an antidepressant and anxiolytic. Finally, future research could focus on the development of new synthesis methods for the compound, which would increase its availability for lab experiments.
Méthodes De Synthèse
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is synthesized using a three-step process. The first step involves the reaction of tert-butyl 4-bromo-2-(chloromethyl)cyclobutane-1-carboxylate with 3-hydroxypiperidine in the presence of sodium hydride. The second step involves the reduction of the resulting intermediate using lithium aluminum hydride. The final step involves the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride. The resulting compound is Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate has been studied for its potential therapeutic applications. One of the main areas of research is in the treatment of addiction. Studies have shown that the compound can reduce drug-seeking behavior in rats and mice. The compound has also been studied for its potential as an antidepressant and anxiolytic.
Propriétés
IUPAC Name |
tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(16)13(6-4-7-13)14(17)8-5-9-15-10-14/h15,17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCZTUWPKPSMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)C2(CCCNC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[(4-isopropylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2587961.png)
![Methyl (E)-4-oxo-4-[3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholin-4-yl]but-2-enoate](/img/structure/B2587962.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2587963.png)
![1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2587964.png)


![(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2587971.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2587972.png)
![4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2587973.png)

![N~6~-[2-(diethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587976.png)
![1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2587977.png)

![1'-[2-(Trifluoromethyl)benzoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2587982.png)